
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one, also known as BPS-5, is a novel compound that has gained significant attention in scientific research applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. In addition, this compound has been found to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one in lab experiments is its ability to inhibit the growth of cancer cells. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one. One of the future directions is to investigate the potential of this compound in the treatment of various inflammatory diseases. Another future direction is to investigate the potential of this compound in the treatment of various neurological disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
Synthesis Methods
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one can be synthesized using a multistep reaction process. The first step involves the reaction of 4-tert-butylphenylsulfonyl chloride with 6-ethoxy-2-methylquinoline-4-carbaldehyde in the presence of a base such as triethylamine. This results in the formation of 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-2-methylquinoline-4-carbaldehyde. The second step involves the cyclization of the aldehyde group to form the final product, this compound. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one has been found to exhibit various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-5-26-15-8-11-18-17(12-15)20(23)19(13-22-18)27(24,25)16-9-6-14(7-10-16)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHQSYSEFTVNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

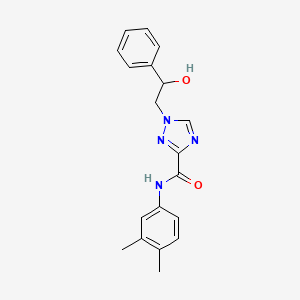
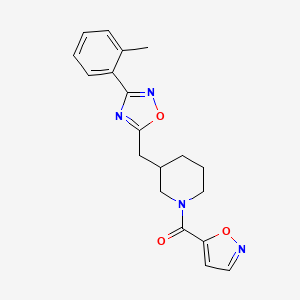

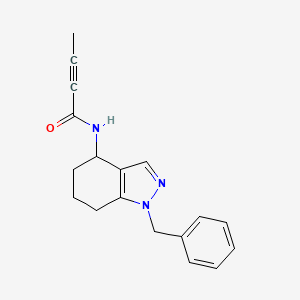
![4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone](/img/structure/B2923767.png)
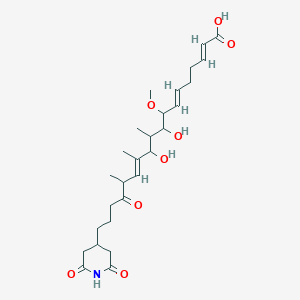
![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)
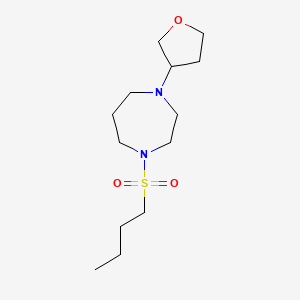
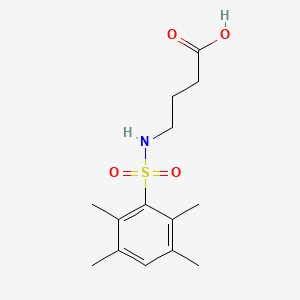
![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)
![1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2923778.png)
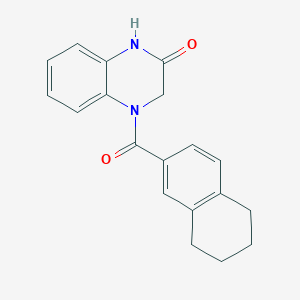
![2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2923781.png)
